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Compound of Interest

Octahydro-4,7-methano-1H-inden-
5-ol

Cat. No.: B185838

Compound Name:

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

AR-A014418, despite a noted discrepancy in its association with CAS number 13380-89-7 in
some databases, is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase
Kinase-3 (GSK-3). This serine/threonine kinase is a key regulator in a multitude of cellular
processes, and its dysregulation has been implicated in the pathophysiology of various
diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This
technical guide provides a comprehensive overview of the characterization of AR-A014418,
summarizing its biological activity, mechanism of action, and relevant experimental protocols to
facilitate further research and drug development efforts.

Core Data Summary
Physicochemical and Biological Properties
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Property Value Reference

) N-(4-methoxybenzyl)-N'-(5-
Chemical Name _ _ [1]
nitro-1,3-thiazol-2-yl)urea

Molecular Formula C12H11N504S [1]
Molecular Weight 321.31 g/mol [1]
GSK-3B IC50 104 £ 27 nM [1]
GSK-3B Ki 38 nM [1]I2]
Mechanism of Inhibition ATP-competitive [1112][3]

Does not significantly inhibit
Selectivity cdk2, cdk5, or 26 other [1]
kinases (IC50 > 100 puM)

In Vitro and In Vivo Activity
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Activity Model System Key Findings Reference
] Inhibits
) 3T3 fibroblasts )
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o expressing human ) [2][4]
Inhibition Ser-396 with an IC50
four-repeat tau
of 2.7 uM.
Protects against cell
) death induced by
Neuroprotection Cultured N2A cells ) [1114]
blocking the
PI3K/PKB pathway.
Inhibits
) ) ) neurodegeneration
Neuroprotection Hippocampal slices ) [11[2]
mediated by beta-
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Effects time.
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) markers and [4][6]
Growth Suppression cells
suppresses cell
growth.
Pancreatic Cancer Pancreatic cancer cell  Inhibits growth and 7]

Cell Growth Inhibition

lines

induces apoptosis.

Mechanism of Action and Signhaling Pathways

AR-A014418 exerts its biological effects through the selective inhibition of GSK-3. As an ATP-
competitive inhibitor, it binds to the ATP-binding pocket of GSK-3, preventing the
phosphorylation of its downstream substrates. This action modulates several critical signaling
pathways.

One of the most well-characterized pathways influenced by AR-A014418 is the Wnt/[3-catenin
signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates 3-catenin, marking it
for ubiquitination and proteasomal degradation. By inhibiting GSK-3, AR-A014418 prevents [3-
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catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent
translocation to the nucleus, where it activates the transcription of target genes involved in cell
proliferation and differentiation.

Furthermore, GSK-3 is a key downstream effector of the PI3K/Akt signaling pathway, which is
crucial for cell survival. Akt can phosphorylate and inactivate GSK-3. By directly inhibiting GSK-
3, AR-A014418 can mimic the downstream effects of Akt activation, promoting cell survival, as
demonstrated by its protective effects in N2A cells.[1]

The role of AR-A014418 in cancer involves its modulation of pathways like the NOTCH
signaling pathway in pancreatic cancer, where GSK-3 inhibition leads to decreased activity of
NOTCH pathway components.[7] In neuroblastoma, AR-A014418 treatment leads to a
reduction in neuroendocrine markers and suppression of cell growth.[6]

AR-A014418 Mechanism of Action
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AR-A014418 ATP-competitive inhibition of GSK-3.
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AR-A014418 promotes cell survival by inhibiting GSK-3.

Experimental Protocols
GSK-3 Inhibition Assay (Cell-Free)

This protocol is adapted from the methodology described in studies characterizing AR-
A014418.[2]

Objective: To determine the in vitro inhibitory activity of AR-A014418 against GSK-3.

Materials:
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e Recombinant human GSK-3 (equal mix of a and 3 isoforms)

 Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

« AR-A014418

o Assay Buffer: 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% B-mercaptoethanol, 0.004% Brij
35, 0.5% glycerol

e Bovine Serum Albumin (BSA)

« ATP

o Clear-bottomed microtiter plates

o Plate reader for detection

Procedure:

Prepare serial dilutions of AR-A014418 in DMSO.

e In a clear-bottomed microtiter plate, add the assay buffer.

e Add the recombinant human GSK-3 to a final concentration of 6 milliunits/25 pL.

» Add the biotinylated peptide substrate to a final concentration of 2 yuM.

e Add BSAto a final concentration of 0.5 pug/25 pL.

e Add the diluted AR-A014418 to the wells (typically in duplicate for each concentration).

e Pre-incubate the mixture for 10-15 minutes at room temperature.

« Initiate the kinase reaction by adding ATP at a concentration close to its Km.

 Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

o Stop the reaction and detect the amount of phosphorylated substrate using a suitable
method (e.g., ELISA-based detection with a phospho-specific antibody or a fluorescence-
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based assay).

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cellular Tau Phosphorylation Assay

This protocol is based on the methodology used to assess the effect of AR-A014418 on tau
phosphorylation in a cellular context.[2][4]

Objective: To determine the effect of AR-A014418 on the phosphorylation of tau at a specific
GSK-3 site in cells.

Materials:

o 3T3 fibroblasts stably expressing human four-repeat tau protein

e Cell culture medium and supplements

« AR-A014418

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibodies: anti-phospho-tau (Ser-396) and anti-total tau

e Secondary antibody conjugated to a detectable marker (e.g., HRP)

e Western blotting equipment and reagents

o Protein quantification assay (e.g., BCA assay)

Procedure:

e Seed the 3T3-tau cells in culture plates and allow them to adhere overnight.

o Treat the cells with various concentrations of AR-A014418 for a specified period (e.g., 24
hours).

e Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
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Quantify the protein concentration in the lysates.
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody against phospho-tau (Ser-396) overnight
at 4°C.

Wash the membrane and incubate with the appropriate secondary antibody.

Detect the signal using a chemiluminescence substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total tau to normalize for protein
loading.

Quantify the band intensities and calculate the IC50 for the inhibition of tau phosphorylation.
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Experimental Workflow: Cellular Tau Phosphorylation Assay
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Workflow for assessing AR-A014418's effect on tau phosphorylation.

Conclusion
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AR-A014418 is a valuable research tool for investigating the multifaceted roles of GSK-3 in
health and disease. Its high selectivity and cell permeability make it a suitable probe for
dissecting GSK-3-mediated signaling pathways in various cellular and in vivo models. The data
and protocols presented in this guide offer a solid foundation for researchers and drug
development professionals to explore the therapeutic potential of GSK-3 inhibition with AR-
A014418 and to design novel therapeutic strategies targeting this critical kinase. While the
association with CAS number 13380-89-7 appears to be erroneous in some databases, the
extensive characterization of AR-A014418 as a potent and selective GSK-3 inhibitor is well-
established in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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